4-Ethyl-2-methylpyrimidin-5-ol
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Overview
Description
4-Ethyl-2-methylpyrimidin-5-ol is a pyrimidine derivative with a molecular formula of C8H10N2O Pyrimidines are heterocyclic aromatic organic compounds, similar to pyridines but with two nitrogen atoms in the ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the condensation of ethyl acetoacetate with guanidine. The reaction typically involves heating the reactants in an acidic medium to form the pyrimidinol core.
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient methods such as continuous flow chemistry, which allows for better control over reaction conditions and improved yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and amides.
Substitution Products: Halogenated pyrimidines and other substituted derivatives.
Scientific Research Applications
4-Ethyl-2-methylpyrimidin-5-ol has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Ethyl-2-methylpyrimidin-5-ol is similar to other pyrimidine derivatives such as 5-ethyl-2-methylpyridine and 2,4-dimethylpyrimidin-5-ol. its unique ethyl and methyl substituents on the pyrimidine ring confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Comparison with Similar Compounds
5-Ethyl-2-methylpyridine
2,4-Dimethylpyrimidin-5-ol
4-Methyl-2-ethylpyrimidin-5-ol
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-ethyl-2-methylpyrimidin-5-ol |
InChI |
InChI=1S/C7H10N2O/c1-3-6-7(10)4-8-5(2)9-6/h4,10H,3H2,1-2H3 |
InChI Key |
JZVXHFDQHDCCNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1O)C |
Origin of Product |
United States |
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